molecular formula C5H13ClNOP B2690176 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride CAS No. 945459-80-3

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride

Cat. No. B2690176
M. Wt: 169.59
InChI Key: KSTLKNUVQLIKPD-UHFFFAOYSA-N
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Description

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride is a chemical compound with the molecular formula C5H13ClNOP . It has a molecular weight of 169.59 .


Molecular Structure Analysis

The InChI code for 4-Methyl-1,4-azaphosphinane 4-oxide is 1S/C5H12NOP/c1-8(7)4-2-6-3-5-8/h6H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

4-Methyl-1,4-azaphosphinane 4-oxide has a density of 1.1±0.1 g/cm3, a boiling point of 314.5±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.6±3.0 kJ/mol and a flash point of 144.0±24.8 °C .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactions of organophosphorus compounds, including azaphosphinanes, have been a topic of significant interest in the field of organic chemistry. For instance, the synthesis of 2-ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, a related compound, was achieved through cyclocondensation of ethyl 4-(P-amino-P-ethoxyphosphinoyl)butanoate. The derivatives of this compound reacted with organometallic reagents and bases to yield acyclic products, highlighting the reactivity and potential for further functionalization of azaphosphinane oxides (Hewitt & Teese, 1984).

Enzymatic Inhibition

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride and its derivatives can be designed as inhibitors for specific enzymes. The synthesis and enzymatic evaluation of a closely related compound, 4-mercapto-6-oxo-1, 4-azaphosphinane-2-carboxylic acid 4-oxide, as an inhibitor of mammalian dihydroorotase, was based on the affinity of phosphinothioic acids for zinc. This approach underscores the potential application of 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride in designing enzyme inhibitors, which could be relevant in drug discovery and biochemical research (Manthey, Huang, Bubb, & Christopherson, 1998).

Organocatalysis

Azaphosphinanes have been explored as organocatalysts in various chemical reactions. An example of this application is the use of azaphosphatranes, structurally related to azaphosphinanes, as efficient, single-component, metal-free catalysts for the synthesis of cyclic carbonates from CO2 and epoxides. This showcases the potential of 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride in catalysis, particularly in reactions aimed at carbon dioxide utilization and the creation of value-added products in an environmentally friendly manner (Chatelet, Joucla, Dutasta, Martinez, Szeto, & Dufaud, 2013).

Flame Retardancy

Organophosphorus compounds, including azaphosphinanes, have applications in the development of flame-retardant materials. A reactive flame retardant based on phosphazene and cyclophosphonate was synthesized for use in rigid polyurethane foams. This highlights the potential of using 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride derivatives in the preparation of materials with enhanced fire resistance, contributing to safety in various applications (Yang, Wang, Han, Ma, & Li, 2017).

properties

IUPAC Name

4-methyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NOP.ClH/c1-8(7)4-2-6-3-5-8;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTLKNUVQLIKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride

CAS RN

945459-80-3
Record name 4-methyl-1,4lambda5-azaphosphinan-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Benzyl-4-methyl-[1,4]azaphosphinane 4-oxide was dissolved in ethanol (100 mL). 1 M HCl (100 mL) was added, along with palladium on carbon (10%, 2.6 g). The mixture was hydrogenated on a Parr shaker for 4 hours at 50 psi. The mixture was filtered through Celite and all solvents were removed under reduced pressure. The product was triturated in hot ethanol (50 mL) and cooled, and the solution was diluted with ether (300 mL). The white crystalline solid was filtered, washed with ether (2×50 mL), hexane (2×50 mL), and dried in vacuo. 4-methyl-[1,4]azaphosphinane 4-oxide hydrochloride was obtained as a white crystalline solid (9.46 g, 94%). 1H NMR (400 MHz, DMSO) δ 3.07 (m, 2H); 2.68 (m, 2H); 1.78 (m, 2H); 1.61 (m, 2H), 1.39 (3H, d, JH-C—P=13.6 Hz.); 31P NMR: δ 29 ppm; ESMS (m/z): (M+1)+ found, 134.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
catalyst
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 1-benzyl-4-methyl-1,4-azaphosphinane 4-oxide (5 g) in methanol (50 mL) and 3 M HCl (10 mL) with palladium on carbon (10%, 1.0 g) was hydrogenated on a Parr shaker for 24 hours at 60 psi. The mixture was filtered through Celite and all solvents were removed under reduced pressure to give a white crystalline solid, which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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